![molecular formula C17H20N4 B12514909 2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide CAS No. 5565-84-4](/img/structure/B12514909.png)
2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethanimidamide groups connected by a methylene bridge to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide typically involves the reaction of 4,4’-methylenedianiline with ethyl chloroformate, followed by the addition of ammonia. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the production time.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the ethanimidamide groups to amines.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of imides.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its cross-linking properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Known for its use in the synthesis of thermosetting polymers and flame retardant resins.
N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperidinecarboxamide): Used in early discovery research for its unique chemical properties.
Uniqueness
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide stands out due to its dual ethanimidamide groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
5565-84-4 |
|---|---|
Fórmula molecular |
C17H20N4 |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
2-[4-[[4-(2-amino-2-iminoethyl)phenyl]methyl]phenyl]ethanimidamide |
InChI |
InChI=1S/C17H20N4/c18-16(19)10-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)11-17(20)21/h1-8H,9-11H2,(H3,18,19)(H3,20,21) |
Clave InChI |
VXWNFUUELGECJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)CC(=N)N)CC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


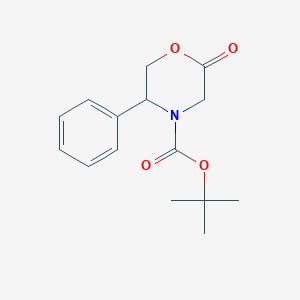
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)

![(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine](/img/structure/B12514848.png)
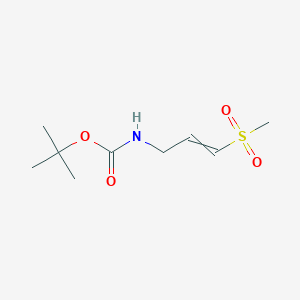
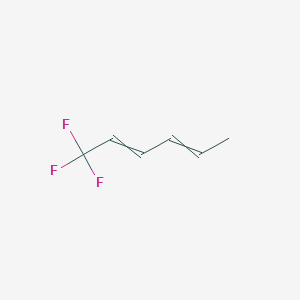
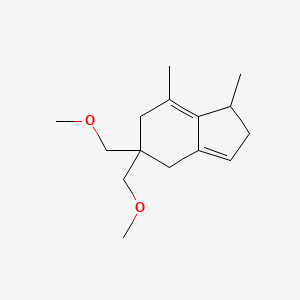
![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)

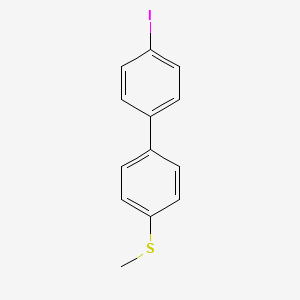
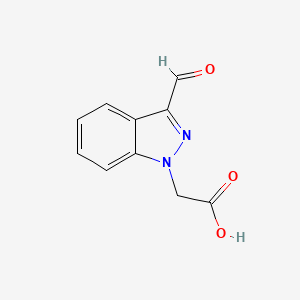
![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)
